5-(Methylthio)pyrazin-2-amine
CAS No.: 251549-38-9
Cat. No.: VC3816708
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251549-38-9 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.2 g/mol |
| IUPAC Name | 5-methylsulfanylpyrazin-2-amine |
| Standard InChI | InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) |
| Standard InChI Key | IPBKLPYWVRTALX-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(N=C1)N |
| Canonical SMILES | CSC1=NC=C(N=C1)N |
Introduction
Chemical Identity and Structural Features
5-(Methylthio)pyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features a methylthio (-SMe) group at position 5 and an amino (-NH₂) group at position 2. Its IUPAC name, 5-methylsulfanylpyrazin-2-amine, reflects this substitution pattern .
Molecular and Structural Data
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Molecular Formula: C₅H₇N₃S
The planar aromatic ring system facilitates π-π interactions, while the amino and methylthio groups enhance hydrogen bonding and hydrophobic interactions, respectively. These features make the compound a candidate for molecular recognition in drug design .
Synthesis and Preparation Methods
The synthesis of 5-(methylthio)pyrazin-2-amine involves regioselective substitution reactions on pyrazine precursors. One reported method utilizes BF₃- SMe₂ as a thiomethylating agent under controlled conditions . For example, reacting 5-bromopyrazin-2-amine with BF₃- SMe₂ yields the target compound, albeit in modest yields (15%) due to steric and electronic effects .
Key Reaction Steps:
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Substrate Activation: Coordination of the amino group to the Lewis acid (BF₃) enhances electrophilicity at position 5.
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Nucleophilic Attack: The methylthio group replaces the bromine atom via an SNAr mechanism.
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Workup: Purification through column chromatography or recrystallization .
Alternative routes include the use of sodium methanethiolate (NaSMe) in polar aprotic solvents, though competing side reactions may reduce yields .
Physicochemical Properties
Experimental and computational data provide insights into the compound’s stability and reactivity:
| Property | Value | Source |
|---|---|---|
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 223.8 ± 35.0 °C (760 mmHg) | |
| Flash Point | 89.4 ± 0.0 °C | |
| Vapor Pressure | 0.1 ± 0.4 mmHg (25°C) | |
| Refractive Index | 1.562 |
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic methylthio group. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, consistent with its boiling point .
Applications in Research
Biochemical Reagent
5-(Methylthio)pyrazin-2-amine serves as a building block in synthesizing heterocyclic compounds for drug discovery. Its amino group enables coupling reactions with carboxylic acids or aldehydes, forming Schiff bases or amides with potential bioactivity .
Agricultural Chemistry
Pyrazine derivatives are explored as fungicides and herbicides. The methylthio group’s electron-withdrawing effects may enhance binding to fungal cytochrome P450 enzymes, though specific studies are needed .
Recent Advances and Future Directions
Recent synthetic efforts focus on optimizing thiomethylation reactions to improve yields. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing decomposition . Computational studies using DFT calculations predict favorable binding to kinase targets, guiding future drug design .
Challenges and Opportunities:
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Synthetic Scalability: Low yields in traditional methods necessitate alternative catalysts (e.g., palladium complexes).
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Bioactivity Profiling: High-throughput screening could identify antimicrobial or anticancer activity.
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Environmental Impact: Assess persistence and toxicity in ecosystems.
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